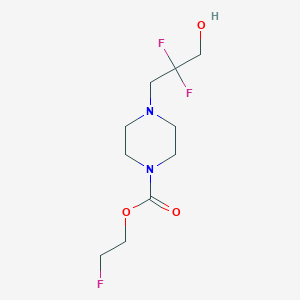
2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate is a synthetic organic compound that belongs to the piperazine family. Piperazines are a class of chemicals known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a fluoroethyl group and a piperazine ring, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential therapeutic properties. It may serve as a lead compound for designing drugs targeting specific biological pathways.
Biological Studies: Researchers use the compound to study its effects on various biological systems, including its interaction with enzymes, receptors, and cellular pathways.
Chemical Biology: The compound is employed in chemical biology to investigate its role in modulating biological processes and its potential as a chemical probe.
Industrial Applications: The compound may find applications in the chemical industry as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
2-fluoroethyl (3S,5R)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar piperazine ring structure but differs in the substituents attached to the ring.
This compound: This compound has a different substitution pattern on the piperazine ring, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-fluoroethyl (3R,5S)-4-ethyl-3,5-dimethylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-4-14-9(2)7-13(8-10(14)3)11(15)16-6-5-12/h9-10H,4-8H2,1-3H3/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQJOGNYMZYATD-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CN(CC1C)C(=O)OCCF)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H](CN(C[C@@H]1C)C(=O)OCCF)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
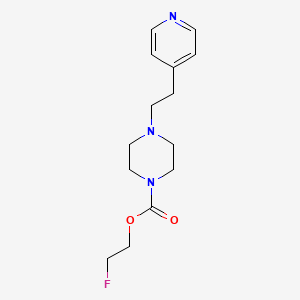
![N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]ethanesulfonamide](/img/structure/B6982854.png)
![Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate](/img/structure/B6982858.png)
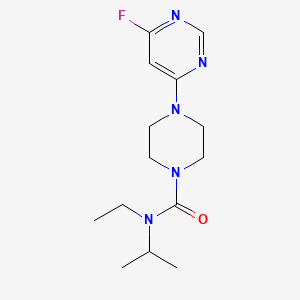
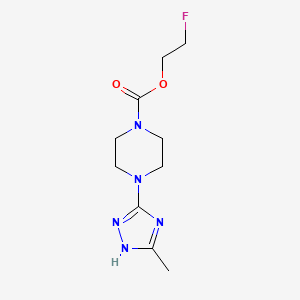
![1-[1-(2-Methyl-5-nitrophenyl)sulfonylpyrrolidin-3-yl]triazole](/img/structure/B6982874.png)
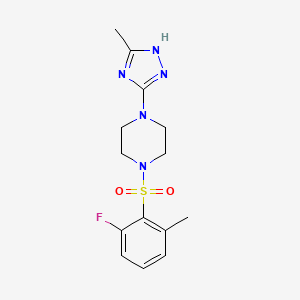
![2-(4-chlorophenyl)-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]ethanesulfonamide](/img/structure/B6982890.png)
![3-fluoro-N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B6982898.png)
![N-[3-(2-methyl-1,2,4-triazol-3-yl)propyl]isoquinoline-5-sulfonamide](/img/structure/B6982906.png)
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6982914.png)
![5-chloro-N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B6982916.png)
![1-Ethyl-3-methyl-1-propan-2-yl-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B6982923.png)
